molecular formula C5H4F9NO2S B1606437 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- CAS No. 68298-12-4

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-

Cat. No. B1606437
CAS RN: 68298-12-4
M. Wt: 313.14 g/mol
InChI Key: GFZPUWKGPNHWHD-UHFFFAOYSA-N
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Patent
US06841079B2

Procedure details

A 500 mL three-necked round-bottom flask equipped with magnetic stirring, oil bath heat, and connection to a nitrogen bubbler was charged with 17.2 g of N-methylperfluorobutanesulfonamide (C4F9SO2NHCH3) and 250 mL dimethyl sulfoxide. Stirring was begun, and the solid dissolved within a few minutes. A solution of 4.0 g of potassium hydroxide in 5 mL of water was added via pipette, and stirring was continued for another 30 min while the oil bath was heated to 80° C. By the end of this period most of the potassium hydroxide had dissolved. 11-Bromo-1-undecene, obtained from Aldrich Chemical Co. (95 percent purity, 12.3 g) was then added to the flask via pipette, and the reaction mixture was left to stir for 19 hr at 80° C. The oil bath was then removed to allow the mixture to cool, and the flask contents were poured into a separatory funnel. The mixture separated into two liquid phases, and the lower layer was drawn off. The upper phase was diluted with an equal volume of water, causing separation of a small amount of lower phase. This was also drawn off and combined with the first batch. The combined crude product (18.0 g) was dissolved in 150 ml dichloromethane and washed successively with 100 ml portions of water, 10 weight percent aqueous potassium hydroxide solution, water, and brine. The dichloromethane solution was dried over anhydrous magnesium sulfate and filtered, then solvent was removed on a rotary evaporator at water aspirator pressure. This left 17.9 g light straw-colored liquid product. Bulb-to-bulb vacuum distillation of 17.3 g crude product at 160-180° C. and 0.3 torr (4 Pa) gave 16.2 g of N-(10-undecenyl)-N-methylperfluorobutanesulfonamide as a clear, colorless liquid distillate.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])(=[O:5])=[O:4].CS(C)=O.[OH-:23].[K+].Br[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH:35]=[CH2:36]>O>[CH2:26]=[CH:27][CH2:28][CH2:29][C:30]([OH:4])=[O:23].[CH2:26]([N:2]([CH3:1])[S:3]([C:6]([F:17])([F:18])[C:7]([F:15])([F:16])[C:8]([F:13])([F:14])[C:9]([F:10])([F:12])[F:11])(=[O:5])=[O:4])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH:35]=[CH2:36] |f:2.3|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
250 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL three-necked round-bottom flask equipped with magnetic stirring, oil bath
TEMPERATURE
Type
TEMPERATURE
Details
heat
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved within a few minutes
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
(95 percent purity, 12.3 g) was then added to the flask via pipette
WAIT
Type
WAIT
Details
the reaction mixture was left
STIRRING
Type
STIRRING
Details
to stir for 19 hr at 80° C
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The oil bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
the flask contents were poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The mixture separated into two liquid phases
ADDITION
Type
ADDITION
Details
The upper phase was diluted with an equal volume of water
CUSTOM
Type
CUSTOM
Details
separation of a small amount of lower phase
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 150 ml dichloromethane
WASH
Type
WASH
Details
washed successively with 100 ml portions of water, 10 weight percent aqueous potassium hydroxide solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed on a rotary evaporator at water aspirator pressure
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation of 17.3 g crude product at 160-180° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CCCC(=O)O
Name
Type
product
Smiles
C(CCCCCCCCC=C)N(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.